

An In-depth Technical Guide to 4-Bromo-5-methylpicolinic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **4-Bromo-5-methylpicolinic acid**

Cat. No.: **B592005**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-5-methylpicolinic acid is a halogenated pyridine carboxylic acid derivative. Picolinic acid and its analogues are of significant interest in medicinal chemistry due to their roles as versatile intermediates in the synthesis of complex organic molecules and their potential as pharmacologically active agents. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and potential applications of **4-Bromo-5-methylpicolinic acid**. While specific experimental data such as NMR, IR, and mass spectrometry for this particular compound are not readily available in the public domain, this document outlines the expected spectral characteristics based on its structure. Furthermore, a plausible synthetic methodology and a discussion of its potential biological relevance in drug discovery are presented, drawing parallels with structurally related compounds.

Molecular Structure and Chemical Identifiers

4-Bromo-5-methylpicolinic acid possesses a pyridine ring substituted with a bromine atom at the 4-position, a methyl group at the 5-position, and a carboxylic acid group at the 2-position.

Molecular Structure Diagram

Caption: 2D representation of **4-Bromo-5-methylpicolinic acid**.

Physicochemical Data

Property	Value	Source
CAS Number	1196154-93-4	[1] [2]
Molecular Formula	C ₇ H ₆ BrNO ₂	[2]
Molecular Weight	216.03 g/mol	[2]
InChI Key	QBHUWQKVSFENQT-UHFFFAOYSA-N	[2]
SMILES	Cc1cnc(C(=O)O)cc1Br	[1]
Purity	Typically ≥95% (as per suppliers)	[3]
Storage	Inert atmosphere, 2-8°C	[1] [3]

Spectroscopic Data (Predicted)

Direct experimental spectroscopic data for **4-Bromo-5-methylpicolinic acid** is not publicly available. However, based on its chemical structure, the following spectral characteristics can be anticipated.

¹H NMR (Proton Nuclear Magnetic Resonance)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group protons. The chemical shifts (δ) in ppm relative to a standard like TMS would likely be:

- A singlet for the methyl protons (CH_3) around 2.2-2.6 ppm.
- Two singlets or two doublets in the aromatic region (7.5-8.5 ppm) corresponding to the two protons on the pyridine ring. The exact multiplicity will depend on the coupling constants.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

The ¹³C NMR spectrum should display seven distinct signals corresponding to the seven carbon atoms in the molecule:

- One signal for the methyl carbon (-CH₃) in the aliphatic region (around 15-25 ppm).
- Five signals in the aromatic region (around 120-160 ppm) for the carbons of the pyridine ring. The carbon attached to the bromine will be shifted, as will the carbons adjacent to the nitrogen and the carboxylic acid.
- One signal for the carboxylic acid carbon (-COOH) in the downfield region (around 165-175 ppm).

IR (Infrared) Spectroscopy

The IR spectrum would be expected to show characteristic absorption bands for the functional groups present:

- A broad O-H stretch from the carboxylic acid group, typically in the range of 2500-3300 cm⁻¹.
- A sharp and strong C=O stretch from the carbonyl of the carboxylic acid, expected around 1700-1725 cm⁻¹.
- C-H stretching vibrations from the aromatic ring and the methyl group, typically just above and below 3000 cm⁻¹.
- C=C and C=N stretching vibrations from the pyridine ring in the 1400-1600 cm⁻¹ region.
- A C-Br stretch, which would appear in the fingerprint region, typically below 800 cm⁻¹.

Mass Spectrometry (MS)

In a mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 215 and 217 in an approximate 1:1 ratio, which is characteristic of the presence of a single bromine atom (due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br). Fragmentation patterns would likely involve the loss of the carboxylic acid group (-COOH, 45 Da) and potentially the methyl group (-CH₃, 15 Da).

Experimental Protocols

A specific, detailed experimental protocol for the synthesis of **4-Bromo-5-methylpicolinic acid** is not readily found in peer-reviewed literature. However, a general and plausible synthetic

route can be proposed based on established organic chemistry principles for the functionalization of pyridine rings.

Plausible Synthetic Workflow

A potential synthesis could involve the bromination of a pre-existing methyl-substituted picolinic acid or the construction of the substituted pyridine ring followed by oxidation of a side chain to the carboxylic acid. A common approach for the synthesis of such compounds involves the following key steps:

[Click to download full resolution via product page](#)

Caption: A plausible synthetic workflow for **4-Bromo-5-methylpicolinic acid**.

General Experimental Methodology (Hypothetical)

- **Bromination of a Picolinic Acid Ester:** To a solution of the starting methyl 5-methylpicolinate in a suitable solvent (e.g., concentrated sulfuric acid), a brominating agent such as N-bromosuccinimide (NBS) is added portion-wise at a controlled temperature (e.g., 0-10 °C). The reaction mixture is stirred until the starting material is consumed, as monitored by an appropriate technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
- **Reaction Quenching and Extraction:** The reaction mixture is then carefully poured onto crushed ice and neutralized with a base (e.g., sodium bicarbonate or sodium hydroxide solution) to a neutral or slightly basic pH. The aqueous layer is extracted multiple times with an organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), and the solvent is removed under reduced pressure to yield the crude bromo-ester.
- **Ester Hydrolysis:** The crude methyl 4-bromo-5-methylpicolinate is dissolved in a mixture of solvents such as tetrahydrofuran (THF) and water. An aqueous solution of a base, typically lithium hydroxide (LiOH) or sodium hydroxide (NaOH), is added, and the mixture is stirred at

room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC or HPLC).

- Acidification and Product Isolation: Upon completion of the hydrolysis, the organic solvent (THF) is removed under reduced pressure. The remaining aqueous solution is cooled in an ice bath and acidified with a mineral acid (e.g., hydrochloric acid) to a pH of approximately 2-3, leading to the precipitation of the carboxylic acid product.
- Purification: The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or acetone) or by column chromatography on silica gel to afford the pure **4-Bromo-5-methylpicolinic acid**.

Biological Activity and Drug Development Potential

While there is no specific biological data available for **4-Bromo-5-methylpicolinic acid** in the public domain, the picolinic acid scaffold is a known pharmacophore with a wide range of biological activities. Picolinic acid derivatives are being investigated for various therapeutic applications.

The presence of a bromine atom and a methyl group on the pyridine ring provides handles for further chemical modifications, making **4-Bromo-5-methylpicolinic acid** a valuable building block in drug discovery programs. The bromine atom, in particular, can be utilized in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings) to introduce more complex substituents and generate libraries of compounds for biological screening.

Picolinic acid derivatives have been explored as inhibitors of various enzymes, including metalloenzymes where the carboxylic acid can act as a metal-chelating moiety. For instance, some picolinic acid derivatives have been studied as potential inhibitors of enzymes like dihydroorotate dehydrogenase, which is a target for antiproliferative and immunosuppressive drugs.^[4]

Conclusion

4-Bromo-5-methylpicolinic acid is a synthetically useful building block for the development of novel chemical entities in the fields of medicinal chemistry and materials science. Although detailed experimental and biological data for this specific compound are scarce in publicly

accessible sources, its structural features suggest it is a valuable intermediate. The predicted spectroscopic data and the plausible synthetic route provided in this guide offer a foundational understanding for researchers interested in working with this compound. Further investigation into its synthesis and biological properties is warranted to fully explore its potential in drug discovery and other applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1196154-93-4|4-Bromo-5-methylpicolinic acid|BLD Pharm [bldpharm.com]
- 2. 1196154-93-4[4-Bromo-5-methylpicolinic acid]- Acmec Biochemical [acmec.com.cn]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 4-Bromo-5-methylpicolinic Acid]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b592005#4-bromo-5-methylpicolinic-acid-molecular-structure>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com